molecular formula C22H19ClN2O3S B6568508 2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946320-08-7

2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No. B6568508
CAS RN: 946320-08-7
M. Wt: 426.9 g/mol
InChI Key: VUGJNOPZNLBKLD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a chlorophenoxy group, a thiophene carbonyl group, and a tetrahydroquinoline group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, a Horner-Emmons-Wadsworth reaction could be used to form certain bonds .


Molecular Structure Analysis

The molecule’s structure would be determined by the arrangement of its functional groups. Thiophenes, for example, are five-membered aromatic heterocycles with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, carbonyl compounds with leaving groups can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, thiophenes are stable liquids that closely resemble the corresponding benzene compounds in boiling points .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-16-6-9-18(10-7-16)28-14-21(26)24-17-8-5-15-3-1-11-25(19(15)13-17)22(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGJNOPZNLBKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

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